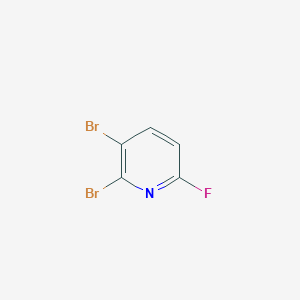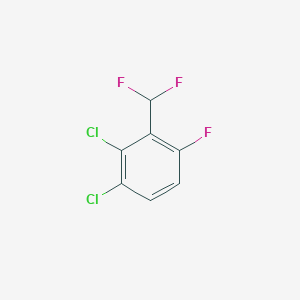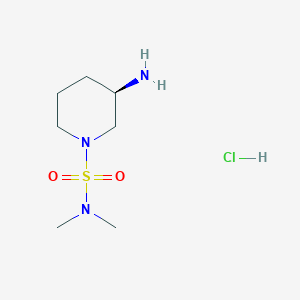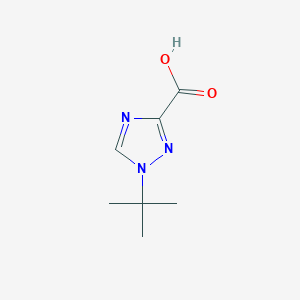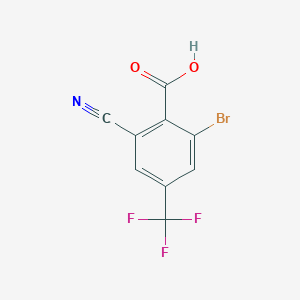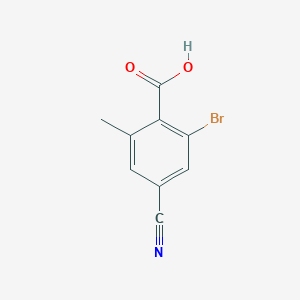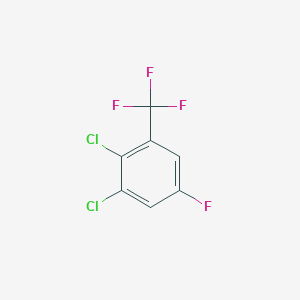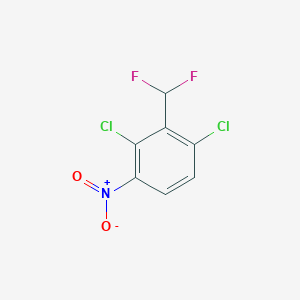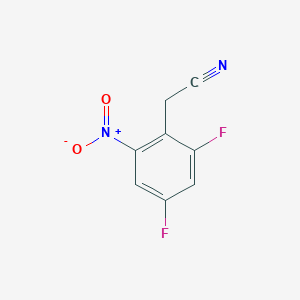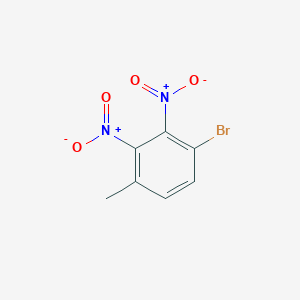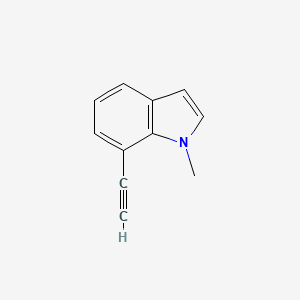
7-Ethynyl-1-methyl-1H-indole
Descripción general
Descripción
7-Ethynyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features an ethynyl group at the 7th position and a methyl group at the 1st position of the indole ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
The synthesis of 7-Ethynyl-1-methyl-1H-indole typically involves the introduction of the ethynyl group at the 7th position of the indole ring. This can be achieved through various synthetic routes, including:
Sonogashira Coupling Reaction: This method involves the coupling of a 7-halogenated indole with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Direct Alkynylation: This approach uses a direct alkynylation reaction where the ethynyl group is introduced directly onto the indole ring using appropriate reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Análisis De Reacciones Químicas
7-Ethynyl-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups, such as carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Ethynyl-1-methyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used to study various biological processes and pathways, particularly those involving indole derivatives.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of 7-Ethynyl-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The indole ring can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
7-Ethynyl-1-methyl-1H-indole can be compared with other indole derivatives, such as:
1H-Indole, 7-methyl-: This compound lacks the ethynyl group, which can significantly alter its chemical and biological properties.
1H-Indole, 1-methyl-: This compound lacks the ethynyl group at the 7th position, which can affect its reactivity and biological activity.
The presence of the ethynyl group in this compound makes it unique and can enhance its reactivity and potential biological activities compared to other similar compounds.
Propiedades
IUPAC Name |
7-ethynyl-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h1,4-8H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCWUIBNQYWASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



